A Technical Guide to Boc-3-(1-Morpholinyl)-D-Ala-OH: A Keystone for Advanced Peptide Design
A Technical Guide to Boc-3-(1-Morpholinyl)-D-Ala-OH: A Keystone for Advanced Peptide Design
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical structure, properties, synthesis, and application of Boc-3-(1-Morpholinyl)-D-Ala-OH. This non-natural amino acid derivative is a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures, offering unique structural and functional attributes.
Molecular Architecture and Strategic Significance
1.1. Chemical Identity
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Systematic Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-morpholin-4-ylpropanoic acid
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Common Appellation: Boc-3-(1-Morpholinyl)-D-Ala-OH
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CAS Number: 204375-68-6
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Molecular Formula: C₁₂H₂₂N₂O₅
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Molecular Weight: 274.31 g/mol
1.2. Deconstruction of the Molecular Structure
The structure of Boc-3-(1-Morpholinyl)-D-Ala-OH is a deliberate convergence of three functionally critical moieties, each contributing to its utility in sophisticated chemical synthesis:
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The D-Alanine Core: The stereochemistry of the alpha-carbon is of paramount importance. The D-configuration, being the unnatural enantiomer of the proteogenic L-alanine, confers significant resistance to enzymatic degradation by proteases.[1] This intrinsic stability is a cornerstone of modern peptide drug design, aimed at extending the in-vivo half-life of therapeutic peptides.[1]
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The tert-Butyloxycarbonyl (Boc) Protecting Group: As a widely employed acid-labile protecting group in peptide synthesis, the Boc group ensures the selective reactivity of the carboxyl terminus during peptide coupling reactions.[2][3] Its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA), makes it an integral part of a robust and versatile synthetic strategy.[3][4][5]
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The Morpholinyl Side Chain: The morpholine ring is recognized in medicinal chemistry as a "privileged structure" due to its favorable physicochemical properties.[6][7] Its incorporation can enhance aqueous solubility, improve cell permeability, and provide a hydrogen bond acceptor (the oxygen atom), which can be crucial for receptor binding affinity.[7][8] The morpholine moiety also introduces conformational rigidity to the peptide backbone, which can help to lock the peptide into a bioactive conformation.
Physicochemical and Analytical Profile
A comprehensive understanding of the physicochemical and analytical characteristics of Boc-3-(1-Morpholinyl)-D-Ala-OH is essential for its effective use.
2.1. Physicochemical Properties
| Property | Typical Value/Description | Significance for Application |
| Appearance | White to off-white solid/powder | A primary indicator of product purity and consistency. |
| Purity | ≥98% (typically assessed by HPLC) | High purity is critical for achieving desired reaction outcomes and for the synthesis of compounds intended for biological evaluation. |
| Solubility | Soluble in many organic solvents (e.g., DMF, DCM, Methanol). | Dictates the choice of solvent systems for peptide coupling reactions and purification protocols. |
| Storage | 2-8°C, desiccated | Ensures the long-term chemical stability of the compound, preventing degradation. |
2.2. Analytical Characterization
The identity and purity of Boc-3-(1-Morpholinyl)-D-Ala-OH are confirmed through a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum will exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons, and the protons of the D-alanine backbone. D₂O exchange can be used to identify the exchangeable N-H proton. |
| ¹³C NMR | The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the morpholine ring, and the carbons of the D-alanine core. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, typically observing the [M+H]⁺ or [M+Na]⁺ ions. |
| HPLC | Reversed-phase HPLC is used to determine the purity of the compound. A chiral HPLC method could be employed to confirm the enantiomeric purity. |
Synthesis and Purification: A Practical Workflow
The synthesis of Boc-3-(1-Morpholinyl)-D-Ala-OH is a multi-step process that demands careful execution to ensure high yield and purity. Below is an illustrative synthetic workflow.
3.1. Synthetic Pathway
Caption: A representative synthetic workflow for Boc-3-(1-Morpholinyl)-D-Ala-OH.
3.2. Experimental Protocol: An Overview
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Activation of the Starting Material: The synthesis typically begins with Boc-D-serine. The hydroxyl group of the serine side chain is converted into a good leaving group, often by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This step is critical as it prepares the molecule for the introduction of the morpholine moiety.
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Nucleophilic Substitution: The tosylated intermediate is then reacted with morpholine. The nitrogen atom of morpholine acts as a nucleophile, displacing the tosylate group. This SN2 reaction is the key step in forming the desired product.
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Purification: The crude product is purified using column chromatography on silica gel. A gradient of solvents, such as ethyl acetate in hexanes, is typically used to elute the product with high purity. This is a self-validating step, as the purity of the final compound is confirmed by analytical methods like HPLC and NMR.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-3-(1-Morpholinyl)-D-Ala-OH is as a specialized building block in Boc-chemistry solid-phase peptide synthesis (SPPS).
4.1. The Boc-SPPS Cycle
Caption: The iterative cycle of Boc-SPPS for peptide chain elongation.
4.2. Detailed Coupling Protocol
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Resin Preparation: The synthesis begins with a resin-bound peptide chain with a free amino group at the N-terminus.
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Activation of Boc-3-(1-Morpholinyl)-D-Ala-OH: The amino acid (typically 2-4 equivalents) is pre-activated in a separate vessel. This is achieved by dissolving it in a suitable solvent like DMF and adding a coupling reagent (e.g., HBTU) and a base (e.g., DIEA). This in-situ activation generates a highly reactive species.
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Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.
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Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test. A negative result (no color change) indicates the absence of free primary amines and the successful completion of the coupling step, a critical self-validating checkpoint.
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Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove any unreacted reagents and byproducts before proceeding to the next deprotection step.
Conclusion
Boc-3-(1-Morpholinyl)-D-Ala-OH is a sophisticated and highly valuable building block for the synthesis of advanced peptides and peptidomimetics. Its unique combination of a D-amino acid core for enhanced stability, a Boc protecting group for seamless integration into SPPS workflows, and a morpholinyl side chain for modulating physicochemical and pharmacological properties makes it a powerful tool in the arsenal of the modern medicinal chemist. The methodologies and insights provided in this guide are intended to empower researchers to leverage the full potential of this compound in their drug discovery and development endeavors.
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